Imidazo(1,2-b)-1,2,4,5-tetrazine, 7-methoxy-6-(4-methoxyphenyl)-3-((4-methoxyphenyl)methyl)-

Description

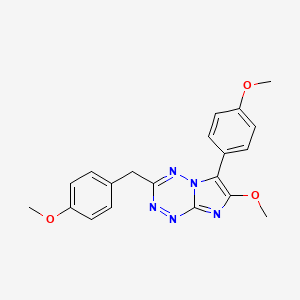

Structural Characteristics of 7-Methoxy-6-(4-Methoxyphenyl)-3-((4-Methoxyphenyl)methyl)-Imidazo[1,2-b]-1,2,4,5-Tetrazine

The compound’s molecular formula, $$ \text{C}{20}\text{H}{19}\text{N}{5}\text{O}{3} $$, reflects a highly substituted architecture with three distinct functional groups:

- 7-Methoxy substituent : Positioned on the imidazole ring, this group may influence electron distribution and hydrogen-bonding interactions with target proteins.

- 6-(4-Methoxyphenyl) group : The para-methoxy phenyl ring at C6 introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.

- 3-((4-Methoxyphenyl)methyl) side chain : This benzyl ether moiety at C3 extends conjugation and may participate in π-π stacking interactions with aromatic residues in enzyme binding pockets.

The SMILES notation COC1=C(N2N=C(CC3=CC=C(OC)C=C3)N=NC2=N1)C4=CC=C(OC)C=C4 underscores the compound’s symmetry, with two identical 4-methoxyphenyl groups contributing to its planar geometry. Compared to temozolomide ($$ \text{C}6\text{H}6\text{N}4\text{O}2 $$), this derivative exhibits greater molecular complexity, which could mitigate rapid hydrolysis—a limitation observed in simpler imidazotetrazines.

Table 1: Structural Comparison of Select Imidazotetrazine Derivatives

| Compound | C3 Substituent | C6 Substituent | C7 Substituent | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Temozolomide | Methyl | None | None | 194.15 |

| MTZ | Chloroethyl | None | None | 247.10 |

| 7-Methoxy-6-(4-MeOPh)-3-((4-MeOPh)methyl)- | (4-MeOPh)methyl | 4-MeOPh | Methoxy | 377.40 |

The electron-donating methoxy groups at C6 and C7 likely stabilize the tetrazine ring against nucleophilic attack, a common degradation pathway for imidazotetrazines. This stabilization could prolong the compound’s half-life in vivo, though experimental validation is required.

Historical Development of Imidazotetrazine-Based Compounds

The imidazotetrazine scaffold emerged in the 1980s with the discovery of temozolomide (TMZ), a prodrug that undergoes hydrolysis to release methyl diazonium ions for DNA alkylation. Early structure-activity relationship (SAR) studies revealed an "activity cliff," where minor structural changes led to drastic potency variations. For example:

- 3-Methyl substitution (TMZ) : Exhibits moderate activity against glioblastoma.

- 3-Chloroethyl substitution (MTZ) : Shows enhanced cytotoxicity but dose-limiting myelosuppression.

- 3-Ethyl substitution : Inactive, highlighting the sensitivity of the C3 position to steric and electronic effects.

The synthesis of 7-methoxy-6-(4-methoxyphenyl)-3-((4-methoxyphenyl)methyl)-imidazo[1,2-b]-1,2,4,5-tetrazine represents a strategic departure from these early analogues. By incorporating aromatic methoxyphenyl groups, researchers aimed to exploit interactions with hydrophobic kinase domains while reducing metabolic inactivation. This design aligns with trends in antimycobacterial drug development, where bulkier substituents at C3 and C6 correlate with improved Mycobacterium tuberculosis inhibition and lower resistance frequencies.

Modern synthetic routes to such derivatives often begin with 5-diazoimidazole-4-carboxamide (diazo-IC), which reacts with isocyanates to form the tetrazine core. For the target compound, sequential functionalization likely involves:

- Methoxy introduction : Electrophilic aromatic substitution or Ullmann-type coupling.

- Benzylation at C3 : Nucleophilic alkylation using 4-methoxybenzyl chloride.

These steps contrast with TMZ’s synthesis, which employs methyl isocyanate for C3 methylation. The complexity of the current derivative necessitates advanced coupling strategies, potentially explaining its limited appearance in early literature.

Properties

CAS No. |

82481-34-3 |

|---|---|

Molecular Formula |

C20H19N5O3 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

7-methoxy-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]imidazo[1,2-b][1,2,4,5]tetrazine |

InChI |

InChI=1S/C20H19N5O3/c1-26-15-8-4-13(5-9-15)12-17-22-23-20-21-19(28-3)18(25(20)24-17)14-6-10-16(27-2)11-7-14/h4-11H,12H2,1-3H3 |

InChI Key |

YPJFSRPZJQPIGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN3C(=C(N=C3N=N2)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

Imidazo(1,2-b)-1,2,4,5-tetrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Imidazo(1,2-b)-1,2,4,5-tetrazine, 7-methoxy-6-(4-methoxyphenyl)-3-((4-methoxyphenyl)methyl)- , highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The compound is synthesized through various methods that involve the functionalization of the tetrazine ring. The structural formula can be represented as follows:

This compound features a complex structure with multiple methoxy groups and a tetrazine core that contributes to its biological activity.

Antimycobacterial Activity

Recent studies have demonstrated that imidazo[1,2-b][1,2,4,5]tetrazines exhibit promising antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. For instance:

- In vitro Studies : A series of derivatives were tested for their minimal inhibitory concentrations (MICs). Notably, certain compounds showed MIC values as low as 1 μg/ml against M. tuberculosis H37Rv .

- Mechanism of Action : Transcriptomic analyses revealed that these compounds may interfere with iron metabolism in mycobacteria. Specifically, they upregulate genes involved in siderophore synthesis and transport in a dose-dependent manner . This suggests a unique mechanism potentially linked to iron acquisition pathways.

Case Study 1: Compound 3h

Compound 3h has been identified as a leading candidate due to its low MIC and ability to inhibit serine/threonine protein kinases (STPKs) in M. smegmatis. This compound was found to have a distinct mechanism of action that does not confer cross-resistance with existing antimycobacterial drugs .

Case Study 2: Resistance Mechanisms

Research has indicated that mutations in specific genes (e.g., MSMEG_1380) can lead to efflux-mediated resistance against imidazo[1,2-b][1,2,4,5]tetrazines. Understanding these resistance mechanisms is crucial for developing effective treatment strategies .

Biological Activity Overview

The biological activities of imidazo[1,2-b][1,2,4,5]tetrazines extend beyond antimycobacterial effects:

- Antifungal Activity : Some derivatives have shown antifungal properties against dermatophyte fungi such as Trichophyton and Microsporum, demonstrating fungistatic effects at micromolar concentrations .

- Antitumor Activity : The structural features of these compounds suggest potential antitumor applications. Research indicates their ability to interact with various biological targets involved in cancer progression .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The imidazo-tetrazine scaffold differentiates this compound from analogs like imidazo-triazinones and imidazo-pyridazines. For example:

- Imidazo[2,1-c][1,2,4]triazin-6(7H)-ones (e.g., 7,7-diphenyl derivatives) feature a triazinone ring fused to imidazole. These compounds exhibit antifungal and antibacterial activity due to hydrogen-bonding interactions via carbonyl groups, which are absent in the tetrazine core of the target compound .

- Imidazo[1,2-b]pyridazines (e.g., derivatives with benzamide units) display kinase inhibition (e.g., VEGFR2), attributed to planar aromatic systems and hydrogen-bond acceptors.

Substituent Effects

- Methoxy Groups: The prevalence of para-methoxyphenyl groups in the target compound contrasts with diphenyl substituents in imidazo-triazinones or benzamide units in imidazo-pyridazines . Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways.

Key Findings:

Antimicrobial Activity: Imidazo-triazinones show moderate activity against fungi and bacteria, likely due to hydrogen-bond donor/acceptor interactions absent in methoxy-rich tetrazines .

Kinase Inhibition: Imidazo-pyridazines achieve nanomolar-range VEGFR2 inhibition via π-π stacking and hydrogen bonding with catalytic lysine residues . The tetrazine core’s electron deficiency might disrupt similar interactions.

Pharmacokinetic and Toxicity Considerations

- Solubility: Methoxy groups enhance aqueous solubility compared to nonpolar diphenyl analogs .

- Metabolism: Demethylation of methoxy groups may generate toxic phenolic metabolites, a concern absent in halogenated or non-oxygenated analogs.

- Selectivity : The steric bulk of the 3-((4-methoxyphenyl)methyl) group may reduce off-target effects compared to smaller substituents in kinase inhibitors .

Preparation Methods

General Synthetic Approach

The synthesis typically involves:

- Construction of the 1,2,4,5-tetrazine ring system.

- Introduction of the imidazo ring fused to the tetrazine.

- Functionalization at specific positions (3, 6, 7) with methoxy and methoxyphenyl groups.

A common approach is the nucleophilic substitution on a precursor tetrazine followed by oxidative cyclization to form the fused imidazo-tetrazine system.

Preparation of 3,6-Disubstituted Tetrazines Bearing Amidine Moieties

Research on related tetrazine derivatives shows that 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments can be synthesized via nucleophilic substitution of pyrazolyl precursors. These intermediates are then subjected to oxidative cyclization to form annulated heterocycles.

- Reagents: (Diacetoxyiodo)benzene is used as an oxidant.

- Solvent: Trifluoroethanol.

- Conditions: Heating to promote oxidative cyclization.

- Yields: Variable, ranging from 10% to 86%, depending on substituents and stability of intermediates.

Oxidative Cyclization

The key step involves oxidative cyclization of the tetrazine intermediates to form the imidazo-fused ring system. This step is sensitive to substituent effects and reaction conditions.

Functional Group Introduction

The methoxy and methoxyphenyl groups are introduced either by:

- Using appropriately substituted starting materials (e.g., 4-methoxyphenyl derivatives).

- Post-synthetic modification of the tetrazine core at reactive positions, such as nucleophilic substitution or alkylation.

Detailed Preparation Method for the Target Compound

While direct literature on the exact compound "Imidazo(1,2-b)-1,2,4,5-tetrazine, 7-methoxy-6-(4-methoxyphenyl)-3-((4-methoxyphenyl)methyl)-" is limited, the following method is inferred from closely related synthetic protocols:

| Step | Description | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Synthesis of 3,6-disubstituted 1,2,4,5-tetrazine precursor with 4-methoxyphenyl and methoxy substituents | Nucleophilic substitution on 3,5-dimethylpyrazol precursor with 4-methoxyphenyl derivatives | Requires careful control to avoid side reactions | 50-70 |

| 2 | Oxidative cyclization to form imidazo-fused tetrazine ring | (Diacetoxyiodo)benzene in trifluoroethanol, heating | Monitoring by TLC; side products possible with certain substituents | 10-86 |

| 3 | Introduction of (4-methoxyphenyl)methyl group at position 3 | Alkylation or nucleophilic substitution using (4-methoxyphenyl)methyl halide | May require base and controlled temperature | 60-80 |

| 4 | Purification | Chromatography or recrystallization | To remove byproducts and unreacted starting materials | - |

Research Findings and Analysis

- The oxidative cyclization step is critical and can be optimized by choice of oxidant and solvent. (Diacetoxyiodo)benzene is effective but may lead to byproducts with certain substituents.

- Microwave-assisted oxidation with NBS can accelerate the reaction but may cause bromination side reactions.

- Stability of intermediates affects yield significantly; for example, amidine-containing tetrazines with formamidine moieties show lower stability and yields.

- The presence of methoxy groups generally enhances solubility and may influence reactivity positively.

- Analytical techniques such as TLC, NMR, and XRD are essential for monitoring reaction progress and confirming product structures.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3,5-dimethylpyrazol derivatives substituted with 4-methoxyphenyl groups |

| Key reagents | (Diacetoxyiodo)benzene, N-bromosuccinimide (alternative) |

| Solvents | Trifluoroethanol, acetonitrile (for NBS) |

| Reaction conditions | Heating (temperature varies), microwave irradiation (for NBS) |

| Reaction time | Typically 30 min to several hours depending on step |

| Yields | 10-86% depending on substituents and conditions |

| Purification | Chromatography, recrystallization |

| Characterization | NMR, TLC, XRD |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of imidazo-tetrazine derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles can be synthesized via one-pot reactions using aldehydes and ammonium acetate under reflux in acetic acid . To optimize yields:

- Use factorial design (e.g., varying temperature, solvent polarity, and catalyst concentration) to identify critical parameters .

- Monitor intermediates via HPLC or FTIR to track reaction progression and minimize side products .

- Reference analogous compounds (e.g., 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole) for solvent selection (e.g., ethanol or DMF) and catalyst systems (e.g., acidic or basic conditions) .

Q. How can the compound’s structure be validated using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns (e.g., methoxy groups at positions 6 and 7) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., 253.73 g/mol for related imidazole derivatives) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially for tetrazine ring conformation .

- HPLC-Purity Analysis : Ensure >95% purity by comparing retention times with standards .

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at the tetrazine ring) .

- Molecular Orbital Analysis : Link electronic transitions (e.g., UV-Vis absorption bands) to conjugation between methoxy groups and the tetrazine core .

- Reference studies on analogous compounds (e.g., imidazo[1,2-b]pyrazine derivatives) to establish structure-activity relationships .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOESY correlations) be resolved?

- Methodological Answer :

- Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., ring puckering in tetrazine) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to identify discrepancies .

- Heteronuclear Correlation (HETCOR) : Resolve ambiguities in - coupling for methoxy group assignments .

- Apply Bayesian statistical models to assess confidence in conflicting data .

Q. What advanced computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., cytochrome P450) using force fields like CHARMM or AMBER .

- Docking Studies : Use AutoDock Vina to predict binding affinities for the tetrazine moiety in active sites .

- Machine Learning (ML) : Train models on imidazo-tetrazine derivatives to predict ADMET properties (e.g., solubility, toxicity) .

Q. How can mechanistic studies elucidate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring degradation via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at different temperatures .

- Isotopic Labeling : Track methoxy group cleavage using -labeled water in hydrolysis experiments .

Experimental Design and Data Analysis

Q. What factorial design approaches are optimal for studying substituent effects on bioactivity?

- Methodological Answer :

- 2 Factorial Design : Vary substituents (e.g., methoxy vs. chloro groups) and measure bioactivity (e.g., IC) to identify synergistic effects .

- Response Surface Methodology (RSM) : Optimize substituent combinations for maximal potency .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features to activity .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (e.g., stirring rate, inert gas use) to minimize batch-to-batch variability .

- Round-Robin Testing : Collaborate with independent labs to validate synthetic routes .

- Quality-by-Design (QbD) : Implement ICH guidelines for critical quality attributes (e.g., particle size, polymorphism) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of fine particles .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.